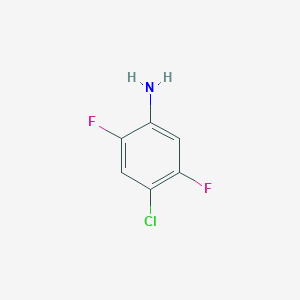

4-Chloro-2,5-difluoroaniline

Description

Significance of Halogenation in Aromatic Systems for Modulating Reactivity and Selectivity

Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental transformation in organic chemistry that significantly alters the characteristics of aromatic systems. fiveable.me Halogens like fluorine, chlorine, bromine, and iodine exert a combination of inductive and resonance effects, which can either activate or deactivate the aromatic ring towards further chemical reactions. numberanalytics.com The high electronegativity of fluorine, for instance, often enhances the metabolic stability of a compound, a desirable trait in drug design. mdpi.com The reactivity of halogens decreases down the group, with fluorine being the most reactive and iodine the least. fiveable.memt.com

The position of the halogen on the aromatic ring also plays a crucial role in directing subsequent reactions, a concept known as regioselectivity. numberanalytics.com For example, in electrophilic aromatic substitution reactions, the incoming electrophile will be directed to specific positions on the ring based on the electronic influence of the existing halogen and other substituents. numberanalytics.comtestbook.com This precise control over reactivity and selectivity is essential for the efficient synthesis of complex molecules with desired properties. fiveable.me

Overview of Aniline (B41778) Derivatives in Contemporary Chemical Synthesis

Aniline and its derivatives are indispensable building blocks in the chemical industry. consegicbusinessintelligence.comwikipedia.org Their primary amino group makes them versatile nucleophiles and precursors for a vast array of chemical transformations. consegicbusinessintelligence.com Aniline derivatives are integral to the production of dyes, polymers like polyurethanes, and rubber processing chemicals. consegicbusinessintelligence.comwikipedia.org

In the pharmaceutical and agrochemical sectors, aniline derivatives are ubiquitous structural motifs found in numerous active ingredients. consegicbusinessintelligence.combath.ac.uk They serve as key intermediates in the synthesis of a wide range of products, from analgesics like paracetamol to herbicides and fungicides. consegicbusinessintelligence.comwikipedia.org The ability to modify the aniline core through reactions like C-H functionalization has further expanded their utility, allowing for the late-stage modification of complex molecules and the creation of novel compounds with enhanced biological activity. bath.ac.uk

Research Trajectory of 4-Chloro-2,5-difluoroaniline within the Context of Fluorinated and Chlorinated Anilines

The research into this compound is situated within the broader context of developing and utilizing polyhalogenated anilines. The presence of both chlorine and fluorine atoms on the aniline ring imparts a unique combination of properties to this molecule. The fluorine atoms can enhance metabolic stability and binding affinity to biological targets, while the chlorine atom provides an additional site for chemical modification. mdpi.comresearchopenworld.com

This specific substitution pattern makes this compound a valuable intermediate in the synthesis of high-performance materials and biologically active compounds. cymitquimica.com Research efforts have likely focused on its synthesis from readily available starting materials and its subsequent use in creating more complex molecules for various applications. The compound is a subject of interest in synthetic organic chemistry due to the influence of its halogen atoms on reactivity and solubility. cymitquimica.com

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to explore its potential as a versatile building block in organic synthesis. This includes developing efficient and scalable synthetic routes to the compound itself. A key area of investigation is its application in the synthesis of novel pharmaceuticals and agrochemicals, where the unique properties conferred by the halogen atoms can lead to improved efficacy and safety profiles. cymitquimica.com Furthermore, research may also explore its use in the development of new polymers and other advanced materials. The physical and chemical properties of this compound, including its reactivity in various chemical transformations, are central to understanding its potential applications. cymitquimica.com

Properties of this compound

| Property | Value |

| CAS Number | 2613-30-1 |

| Molecular Formula | C6H4ClF2N |

| Molecular Weight | 163.55 g/mol |

| Appearance | Solid |

| SMILES | FC1=CC(N)=C(F)C=C1Cl |

| InChI | InChI=1S/C6H4ClF2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 |

| InChIKey | PYRVOUSDQGBZRG-UHFFFAOYSA-N |

Data sourced from multiple chemical suppliers and databases. cymitquimica.comuni.luchemscene.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRVOUSDQGBZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562336 | |

| Record name | 4-Chloro-2,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2613-30-1 | |

| Record name | 4-Chloro-2,5-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2613-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2,5 Difluoroaniline and Its Precursors

Direct Synthesis Approaches

Direct synthesis methods aim to introduce the required substituents onto a pre-existing aniline (B41778) or benzene (B151609) ring in a limited number of steps. These approaches are often favored for their atom economy and potentially shorter reaction sequences.

Regioselective Halogenation of Fluorinated Anilines

Regioselective halogenation involves the selective introduction of a halogen atom at a specific position on a molecule that already contains fluorine atoms. This control of regioselectivity is crucial for the synthesis of specifically substituted anilines.

A direct approach to synthesizing 4-Chloro-2,5-difluoroaniline is the regioselective chlorination of 2,5-difluoroaniline (B146615). rsc.org This method leverages the directing effects of the amino and fluoro groups on the aromatic ring to achieve chlorination at the desired C4 position. One documented method utilizes a photoredox/organo co-catalysis system. In this process, 2,5-difluoroaniline is reacted with N-chlorosuccinimide (NCS) as the chlorine source in the presence of a photocatalyst (4CzIPN) and a co-catalyst (2-bromo-2,2-difluoroacetic acid) in tetrahydrofuran (B95107) (THF) under blue LED irradiation. This method has been reported to provide the target compound in good yield. rsc.org

Another approach involves the use of copper(II) chloride (CuCl2) in an ionic liquid as the solvent. nih.gov This system promotes the para-chlorination of unprotected anilines under mild conditions, offering a potentially safer and more environmentally friendly alternative to methods requiring harsh reagents or protected anilines. nih.gov While this specific method has been demonstrated for aniline derivatives, its application to 2,5-difluoroaniline would be expected to favor the desired 4-chloro isomer due to the ortho,para-directing nature of the amino group and the meta-directing effect of the fluorine atoms.

Interactive Data Table: Chlorination of 2,5-Difluoroaniline

| Method | Chlorinating Agent | Catalyst/Conditions | Solvent | Yield | Reference |

| Photoredox Catalysis | N-Chlorosuccinimide (NCS) | 4CzIPN, 2-bromo-2,2-difluoroacetic acid, Blue LEDs | THF | 81% | rsc.org |

| Copper-mediated | Copper(II) chloride | Ionic Liquid | Ionic Liquid | High (general method) | nih.gov |

Fluorination of Chlorinated Anilines

An alternative direct synthesis involves the fluorination of a suitable chlorinated aniline precursor. This approach is less commonly documented for the specific synthesis of this compound but represents a valid synthetic strategy in halogenated aniline chemistry. The success of such a method would depend on the availability of a chlorinated aniline with leaving groups that can be selectively replaced by fluoride (B91410) ions.

Ammonolysis of Halogenated Benzenes

The direct introduction of an amino group onto a polyhalogenated benzene ring via ammonolysis is another potential synthetic route. For the synthesis of this compound, this would involve the reaction of 1,4-dichloro-2,5-difluorobenzene (B1595807) with an ammonia (B1221849) source under high pressure and temperature. The viability of this method is contingent on the selective replacement of one of the chlorine atoms with an amino group without affecting the other halogen substituents.

Multi-Step Synthesis Pathways

Synthesis from 2,4,5-Trichloronitrobenzene (B44141) via Fluorination and Reduction

A well-established multi-step pathway to synthesize di-fluoroaniline derivatives starts from 2,4,5-trichloronitrobenzene. google.comtandfonline.comtandfonline.com This method involves two key transformations: a nucleophilic aromatic substitution (fluorination) followed by a reduction.

The first step is the fluorination of 2,4,5-trichloronitrobenzene. google.comgoogleapis.com This is typically achieved by heating the starting material with an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or tetramethyl sulfone. google.comgoogleapis.com Phase-transfer catalysts can also be employed to facilitate the reaction. googleapis.com This reaction selectively replaces the chlorine atoms at positions 2 and 4 with fluorine, yielding 5-chloro-2,4-difluoronitrobenzene. google.comgoogle.com The chlorine at the 5-position is less reactive towards nucleophilic substitution.

The subsequent step is the reduction of the nitro group in 5-chloro-2,4-difluoronitrobenzene. google.comgoogle.com Catalytic hydrogenation is a common method, often employing a palladium on carbon (Pd/C) catalyst. google.comtandfonline.com This reduction can be performed under various conditions of temperature and pressure. Importantly, under certain catalytic hydrogenation conditions, not only is the nitro group reduced to an amine, but the chlorine atom at the 5-position can also be removed via hydrodechlorination, leading to the formation of 2,4-difluoroaniline (B146603). google.comtandfonline.comtandfonline.com To obtain this compound, a selective reduction of the nitro group without the removal of the chlorine atom would be required. This selectivity can often be achieved by carefully controlling the reaction conditions, such as the catalyst, solvent, and hydrogen pressure.

Interactive Data Table: Synthesis from 2,4,5-Trichloronitrobenzene

| Step | Starting Material | Reagents/Catalyst | Product | Yield | Reference |

| Fluorination | 2,4,5-Trichloronitrobenzene | Potassium Fluoride (KF) | 5-Chloro-2,4-difluoronitrobenzene | 69% | google.com |

| Reduction | 5-Chloro-2,4-difluoronitrobenzene | H₂, Pd/C | 2,4-Difluoroaniline (via hydrodechlorination) | 80% | tandfonline.comtandfonline.com |

Formation of 5-Chloro-2,4-difluoronitrobenzene as an Intermediate

The synthesis of the key intermediate, 5-chloro-2,4-difluoronitrobenzene, is often achieved through the fluorination of 2,4,5-trichloronitrobenzene. guidechem.comgoogle.com In this reaction, two of the chlorine atoms are specifically replaced by fluorine to yield the desired product. google.comgoogleapis.com The use of a solid-liquid phase transfer catalyst significantly improves the efficiency and yield of this fluorination step. google.comgoogleapis.com

One documented method involves reacting 2,4,5-trichloronitrobenzene with potassium fluoride in the presence of cesium fluoride and sulfolane. google.com The reaction suspension is heated to 160°C and stirred for several hours. google.com After cooling and filtration of precipitated salts, fractional distillation of the crude product yields 5-chloro-2,4-difluoronitrobenzene. google.com

Table 1: Synthesis of 5-Chloro-2,4-difluoronitrobenzene

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|

Hydrogenation and Reduction Strategies

Once 5-chloro-2,4-difluoronitrobenzene is obtained, the subsequent step involves the reduction of the nitro group to an amine. This transformation can be accomplished through various hydrogenation and reduction methods. Catalytic hydrogenation is a widely employed technique, often utilizing a palladium-on-carbon (Pd/C) catalyst. googleapis.comgoogle.comgoogleapis.com This method is valued for its specificity, as it reduces the nitro group while leaving the halogen substituents unaffected. googleapis.com

In a typical procedure, 5-chloro-2,4-difluoronitrobenzene is hydrogenated in a solvent like methanol, with a base such as sodium acetate (B1210297) or triethylamine (B128534) present to neutralize the hydrochloric acid formed during the reaction. googleapis.comprepchem.com The reaction is carried out under hydrogen pressure at temperatures that can range from room temperature to around 60°C. prepchem.com The choice of catalyst can influence the reaction's efficiency; both 5% and 10% Pd/C have been shown to be effective. googleapis.comprepchem.com

Alternative reduction strategies can also be employed. For instance, iron powder in the presence of a small amount of acid can be used to reduce the nitro group. prepchem.com

Table 2: Reduction of 5-Chloro-2,4-difluoronitrobenzene

| Starting Material | Catalyst/Reagent | Solvent | Base | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Chloro-2,4-difluoronitrobenzene | 10% Pd/C, H₂ | Methanol | Triethylamine | RT then 60°C | 2,4-Difluoroaniline | 94% (product contained 89.5% 2,4-difluoroaniline) | prepchem.com |

| 5-Chloro-2,4-difluoronitrobenzene | 5% Pd/C, H₂ | Methanol | Sodium Acetate | Up to 60°C | 2,4-Difluoroaniline | ~48% |

Preparation via Diazenium Salts and Related Intermediates

The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides another viable route to this compound, starting from 2,5-difluoroaniline. evitachem.com This method involves the diazotization of the starting aniline with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt. This intermediate is then subjected to a copper(I)-catalyzed chlorination to introduce the chlorine atom at the desired position.

This approach allows for the regioselective introduction of the chlorine atom. Further transformations can then be carried out on the resulting this compound. The versatility of diazonium salts in organic synthesis makes this a valuable, albeit sometimes lower-yielding, pathway. oup.com

Utilization of other Halogenated Anilines as Starting Materials

Synthesizing this compound can also be achieved by modifying other halogenated anilines. These methods leverage the existing substitution patterns and introduce the required atoms through various chemical transformations.

Transformations from 4-Bromo-2,5-difluoroaniline (B53279)

While direct conversion of 4-bromo-2,5-difluoroaniline to this compound is not a commonly cited primary synthetic route, the bromo-analogue itself is a key intermediate in various synthetic sequences. smolecule.com The bromo group can be a useful handle for further functionalization through reactions like nucleophilic substitution. smolecule.com

Routes from 2-Chloro-4,5-difluoroaniline (B1592304)

Starting from 2-chloro-4,5-difluoroaniline, one can envision a synthetic pathway to this compound, although this would involve a rearrangement of the substituent pattern. nih.gov More commonly, 2-chloro-4,5-difluoroaniline serves as a building block for other complex molecules. nih.gov

Preparation from 4-Chloro-2-fluoroaniline (B1294793)

A multi-step synthesis starting from p-fluoronitrobenzene can ultimately lead to this compound. google.com A key intermediate in such a sequence is 4-chloro-2-fluoroaniline. chemicalbook.comprepchem.com A patented method describes a sequence involving bromination, reduction to an aniline, chlorination, and then diazotization followed by fluorination to arrive at a precursor to the target molecule. google.com The synthesis of 4-chloro-2-fluoroaniline itself can be achieved by the hydrolysis of 4-chloro-2-fluoroacetanilide using sodium hydroxide (B78521) in ethanol (B145695). prepchem.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Chloro-2,4-difluoronitrobenzene |

| 2,4,5-Trichloronitrobenzene |

| Potassium Fluoride |

| Cesium Fluoride |

| Sulfolane |

| Palladium-on-carbon (Pd/C) |

| Methanol |

| Sodium Acetate |

| Triethylamine |

| 2,4-Difluoroaniline |

| Iron Powder |

| 2,5-Difluoroaniline |

| Sodium Nitrite |

| Hydrochloric Acid |

| Copper(I) Chloride |

| 4-Bromo-2,5-difluoroaniline |

| 2-Chloro-4,5-difluoroaniline |

| p-Fluoronitrobenzene |

| 4-Chloro-2-fluoroaniline |

| 4-Chloro-2-fluoroacetanilide |

| Sodium Hydroxide |

| Ethanol |

| 3-Bromo-4-fluoro-nitrobenzene |

| 3-Bromo-4-fluoro-aniline |

| 3-Bromo-4-fluoro-6-chloro-aniline |

| 4-Chloro-2,5-difluorobromobenzene |

| 2,3-Dichloronitrobenzene |

| 1,3-Dichloro-4,6-difluorobenzene |

| 2,6-Dichloro-3,5-difluoronitrobenzene |

| 3,5-Difluoroaniline (B1215098) |

| 2-Bromo-4,6-difluoroaniline |

| 1-Bromo-3,5-difluorobenzene |

| 3-Bromo-2-chloro-4,5-difluoronitrobenzene |

| 2,4-Difluoronitrobenzene |

| 2-Chloro-4-fluoroaniline |

| 4-Bromo-2,6-difluoroaniline |

| 3-Chloro-2,4-difluoroaniline |

| 6-Chloro-2,4-difluoroaniline |

| 4-Chloro-2-fluoro-5-nitroaniline |

| 4-Chloro-2,5-difluorobenzonitrile |

| 4-Chloro-2,3-difluoroaniline |

| 3-Chloro-2,4-difluoronitrobenzene |

| 2,6-Difluoroaniline |

| 3-Fluoro-anisole |

| 3,4-Dichloronitrobenzene |

| 3-Chloro-4-fluoronitrobenzene |

| 2-Chloro-4-fluoronitrobenzene |

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic approaches to this compound and its precursors are increasingly guided by the principles of green chemistry, aiming to reduce environmental impact while enhancing reaction efficiency. These strategies include the use of catalytic methods, phase-transfer catalysis, novel reagents, and process intensification techniques.

Catalytic Methods in C-F and C-Cl Bond Formation/Transformation

The formation of C-F and C-Cl bonds is central to the synthesis of halogenated anilines. Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher selectivity, and reduced waste.

Palladium-catalyzed reactions have become a cornerstone for C-F bond formation. nih.gov For instance, the Buchwald-Hartwig amination allows for the coupling of amines with aryl halides, a reaction that has been adapted for the synthesis of various aniline derivatives. nih.gov The development of specialized ligands, such as bulky phosphines, has been crucial in facilitating the reductive elimination step to form the C-F bond from a palladium(II) complex. nih.gov

Similarly, transition-metal catalysis is pivotal in C-Cl bond activation and transformation. researchgate.net Catalysts based on palladium, nickel, and copper are effective for various cross-coupling reactions, such as the Sonogashira and Heck reactions, involving aryl chlorides. researchgate.net Recent advancements have focused on developing more robust and reusable catalysts, including solid-supported catalysts like Pd on activated carbon (Pd/C), which are particularly useful in continuous flow systems. mdpi.comacs.org Iron catalysis is also emerging as a more sustainable alternative due to the earth-abundance and low toxicity of iron. nih.gov

A significant challenge in the synthesis of halogenated anilines is the selective reduction of a nitro group in the presence of halogen substituents. Catalytic hydrogenation is a common method, but it can lead to undesired dehalogenation. acs.orgresearchgate.net The choice of catalyst and reaction conditions is critical to prevent this side reaction. For example, platinum-based catalysts have shown high selectivity for the hydrogenation of halogenated nitroaromatics. mdpi.comresearchgate.net

Phase-Transfer Catalysis in Halogen Exchange Reactions

Halogen exchange (Halex) reactions are a primary method for introducing fluorine into aromatic rings, typically by substituting a chlorine atom. icheme.orgresearchgate.net These reactions often involve the use of potassium fluoride (KF) as the fluoride source and a polar aprotic solvent. icheme.orgresearchgate.net The efficiency of Halex reactions can be significantly enhanced by using phase-transfer catalysts (PTCs). icheme.orgresearchgate.net

PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs. icheme.orgepo.org This increases the reactivity of the fluoride ion and allows the reaction to proceed under milder conditions. The selection of the PTC is crucial, as its stability at elevated temperatures can impact the reaction rate and catalyst longevity. epo.org The use of crown ethers is another strategy to enhance the reactivity of fluoride ions in these reactions.

Anionic phase-transfer catalysis has also been explored, utilizing highly lipophilic borate (B1201080) ions to transfer cationic species into a nonpolar organic phase, thereby enhancing their reactivity. researchgate.net

| Catalyst/Reagent | Reaction Type | Function | Reference |

|---|---|---|---|

| Palladium Complexes with Bulky Phosphine Ligands | C-F Bond Formation (Buchwald-Hartwig) | Catalyzes the coupling of amines and aryl halides. | nih.gov |

| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Reduces nitro groups to amines; can cause dehalogenation if not controlled. | acs.org |

| Platinum on Carbon (Pt/C) | Catalytic Hydrogenation | Selectively reduces nitro groups in the presence of halogens. | mdpi.comresearchgate.net |

| Quaternary Ammonium Salts (e.g., TMAC) | Phase-Transfer Catalysis (Halex) | Facilitates the transfer of fluoride ions to the organic phase. | icheme.org |

| Iron Catalysts | Reduction of Nitroarenes | A green alternative to precious metal catalysts. | nih.gov |

Novel Reagents and Reaction Conditions for Enhanced Selectivity and Yield

The quest for higher selectivity and yield has led to the development of novel reagents and the optimization of reaction conditions. For instance, in fluorination reactions, the choice of the fluorinating agent is critical. While potassium fluoride is common, other reagents like cesium fluoride (CsF) can offer higher reactivity, albeit at a greater cost. researchgate.net The development of "naked" fluoride sources, which are less prone to hydration, can also improve reactivity. tcichemicals.com

The Sandmeyer reaction, a classic method for converting anilines to aryl halides via a diazonium salt intermediate, remains a valuable tool. Variations of this reaction, such as using isoamyl nitrite in the absence of water, have been developed to improve yields and substrate scope. google.com

Recent research has also explored the use of hypervalent iodine reagents to mediate C-H bond functionalization, offering a metal-free alternative for introducing new functional groups to the aniline ring. acs.org Furthermore, the development of reagents like PhenoFluor has enabled the direct deoxyfluorination of phenols to aryl fluorides under mild conditions, providing a new pathway for C-F bond formation. acs.orgnih.gov

Process Intensification and Continuous Flow Synthesis

Process intensification, particularly through the use of continuous flow reactors, offers significant advantages for the synthesis of this compound. frontiersin.org Microreactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, leading to faster reaction times, better temperature control, and improved safety, especially for highly exothermic or hazardous reactions. mdpi.comresearchgate.net

Continuous flow systems are particularly well-suited for catalytic hydrogenations, as they allow for precise control over reaction parameters, minimizing the risk of dehalogenation and improving selectivity. acs.orgresearchgate.net Packed-bed microreactors containing solid-supported catalysts can be used to create efficient and sustainable processes. mdpi.com The conversion of 2,4-difluoroaniline to 1,3-difluorobenzene (B1663923) has been successfully demonstrated in a continuous-flow reactor, highlighting the potential of this technology for related transformations. bohrium.com

The integration of enabling technologies, such as inductive heating or ultrasound, with continuous flow systems can further accelerate reaction rates and increase process efficiency. frontiersin.org These intensified processes not only improve yield and selectivity but also align with the principles of green chemistry by reducing energy consumption and waste generation. frontiersin.org

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Catalytic Methods | Use of transition metal catalysts (e.g., Pd, Pt, Fe) to facilitate reactions. | Higher selectivity, milder conditions, reduced stoichiometric waste. | nih.govresearchgate.netnih.gov |

| Phase-Transfer Catalysis | Employment of catalysts to facilitate reactions between different phases. | Enhanced reaction rates, milder conditions, improved efficiency of Halex reactions. | icheme.orgresearchgate.net |

| Continuous Flow Synthesis | Performing reactions in a continuously flowing stream rather than in a batch. | Improved safety, better process control, higher throughput, and easier scale-up. | acs.orgfrontiersin.orgbohrium.com |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives. | Reduced environmental impact and improved process safety. | |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Rapid heating, shorter reaction times, and often higher yields. | researchgate.netresearchgate.net |

Spectroscopic and Structural Elucidation of 4 Chloro 2,5 Difluoroaniline

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes. For a compound like 4-Chloro-2,5-difluoroaniline, one would expect to see characteristic peaks for the N-H stretching of the amine group, C-H stretching of the aromatic ring, C-N stretching, C-F stretching, and C-Cl stretching, as well as various bending modes. However, no peer-reviewed study presenting an experimental FT-IR spectrum and corresponding peak assignments for this specific compound could be located.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of laser light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. A complete analysis would involve comparing the FT-Raman spectrum with the FT-IR data to get a fuller picture of the molecule's vibrational modes. As with FT-IR, no dedicated FT-Raman analysis for this compound has been published.

Assignment of Fundamental Vibrational Modes using Potential Energy Distribution (PED)

To accurately assign each vibrational band, researchers often use computational methods, such as Density Functional Theory (DFT), to calculate the theoretical vibrational frequencies. The Potential Energy Distribution (PED) is then calculated to determine the contribution of each type of internal coordinate (like bond stretching or angle bending) to a particular vibrational mode. This theoretical support is crucial for a definitive assignment of complex spectra. researchgate.net Detailed spectroscopic studies on related molecules, such as 4-chloro-2-fluoroaniline (B1294793) and 2,5-difluoroaniline (B146615), have utilized PED analysis, but this has not been applied to this compound in available research. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. It provides information about the chemical environment of each nucleus, allowing for the deduction of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, one would expect to see distinct signals for the two protons on the amine group and the two aromatic protons. The chemical shifts (δ, in ppm) and coupling patterns of these protons would be influenced by the adjacent fluorine and chlorine atoms. While commercial suppliers indicate that NMR data exists, the actual spectra and detailed chemical shift assignments are not provided in public-facing documentation. bldpharm.comapolloscientific.co.uk

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The positions of these signals are highly dependent on the attached atoms, with the fluorine and chlorine substituents having significant effects on the chemical shifts of the carbons to which they are bonded. As with ¹H NMR, specific, publicly available ¹³C NMR data with assignments for this compound is lacking.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Chemical Shift Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and informative tool for the analysis of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range that allows for subtle structural variations to be distinguished. alfa-chemistry.comnih.gov For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms attached to the aromatic ring at positions C-2 and C-5.

The precise chemical shifts are influenced by the electronic effects (inductive and resonance) of the other substituents on the ring: the electron-donating amino (-NH₂) group and the electron-withdrawing chloro (-Cl) group. researchgate.net Electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups increase shielding, leading to an upfield shift (more negative ppm values). alfa-chemistry.com

Fluorine at C-2 (F-2): This fluorine is ortho to the electron-donating -NH₂ group and meta to the electron-withdrawing -Cl group. The strong donating effect of the amino group is expected to be a dominant factor, causing significant shielding.

Fluorine at C-5 (F-5): This fluorine is meta to the -NH₂ group and ortho to the -Cl group. It is also para to the other fluorine atom. The electron-withdrawing nature of the chlorine atom at the ortho position will cause deshielding.

Based on these substituent effects and data from related fluoroaniline (B8554772) compounds, the expected chemical shifts can be predicted. nih.gov The table below summarizes the predicted chemical shifts for the fluorine nuclei in this compound, referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃).

| Fluorine Position | Key Substituent Influences | Predicted Chemical Shift Range (δ, ppm vs. CFCl₃) |

|---|---|---|

| F-2 | ortho to -NH₂ (shielding), meta to -Cl (deshielding) | -125 to -135 |

| F-5 | ortho to -Cl (deshielding), meta to -NH₂ (shielding) | -115 to -125 |

Two-Dimensional NMR Techniques for Structural Confirmation

While one-dimensional (¹H and ¹⁹F) NMR provides information about the chemical environment and multiplicity of nuclei, two-dimensional (2D) NMR experiments are crucial for confirming the specific substitution pattern and assigning signals unambiguously. researchgate.net For this compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to establish the connectivity of the molecule.

¹H-¹H COSY: This experiment would reveal the coupling between the two aromatic protons. A cross-peak between the signals for H-3 and H-6 would confirm their adjacent relationship on the benzene (B151609) ring.

HSQC/HMBC: These heteronuclear experiments correlate proton signals with directly attached (HSQC) or long-range coupled (HMBC) carbon or fluorine nuclei.

An HSQC spectrum would definitively link the proton at H-3 to the carbon at C-3 and H-6 to C-6.

The H-3 proton showing correlations to C-2, C-4, and C-5.

The H-6 proton showing correlations to C-1, C-4, and C-5.

The protons of the amino group (-NH₂) showing correlations to C-1 and C-2.

¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This experiment can show through-space proximity between protons and fluorine atoms, further confirming the ortho relationship between the -NH₂ group and F-2.

The collective data from these 2D NMR experiments provides irrefutable evidence for the 4-chloro-2,5-difluoro substitution pattern on the aniline (B41778) ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. uclouvain.be

Fragmentation Pathways and Isotopic Patterns

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of peaks (M⁺ and M+2) at m/z 163 and 165, with a characteristic intensity ratio of approximately 3:1. miamioh.edu

Collision-induced dissociation (CID) studies on haloaniline isomers reveal common fragmentation pathways that are useful for structural elucidation. nih.gov For this compound, the protonated molecule [M+H]⁺ would likely undergo fragmentation through the following pathways:

Loss of Hydrogen Halide: The elimination of neutral HCl (36 Da) or HF (20 Da) is a common pathway for ortho-haloanilines. nih.gov

Loss of Halogen Radical: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (Cl•, 35 or 37 Da), a characteristic fragmentation for halogenated aromatic compounds. miamioh.edunih.gov

The table below outlines the major ions expected in the mass spectrum.

| m/z (for ³⁵Cl) | Proposed Fragment Identity | Formation Pathway |

|---|---|---|

| 163/165 | [C₆H₄ClF₂N]⁺ | Molecular Ion (M⁺) |

| 128 | [C₆H₄F₂N]⁺ | M⁺ - Cl• |

| 127 | [C₆H₃F₂N]⁺ | [M+H]⁺ - HCl |

| 144 | [C₆H₄ClFN]⁺ | [M+H]⁺ - HF |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). lcms.czbioanalysis-zone.com This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules that may have the same nominal mass. spectralworks.com

For this compound, HRMS would be used to confirm the elemental formula C₆H₄ClF₂N. The experimentally measured mass of the monoisotopic molecular ion is compared against the theoretically calculated exact mass. A close match (typically within 5 ppm error) provides strong evidence for the proposed formula. bioanalysis-zone.com

| Parameter | Value | Reference |

|---|---|---|

| Elemental Formula | C₆H₄ClF₂N | - |

| Calculated Monoisotopic Mass ([M]⁺) | 162.99948 Da | uni.lu |

| Calculated Exact Mass ([M+H]⁺) | 164.00731 Da | uni.lu |

| Representative Experimental Mass ([M+H]⁺) | e.g., 164.0071 Da | Hypothetical |

| Mass Difference | e.g., -0.0002 Da (-1.2 ppm) | Hypothetical |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. For aromatic compounds like anilines, the primary absorptions arise from π → π* transitions within the benzene ring and n → π* transitions involving the lone pair of electrons on the nitrogen atom. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Various Solvents

The position (λₘₐₓ) and intensity (molar absorptivity, ε) of absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. acs.org Changing the polarity of the solvent can stabilize the ground state and the excited state to different extents, causing shifts in the absorption maxima.

π → π Transitions:* These transitions, typically occurring at shorter wavelengths (e.g., ~240-260 nm), are relatively insensitive to solvent polarity but can undergo a bathochromic (red) shift in more polar solvents due to stabilization of the more polar excited state.

n → π Transitions:* These transitions involve the non-bonding electrons of the amino group. In polar protic solvents (like ethanol (B145695) or water), hydrogen bonding with the nitrogen lone pair stabilizes the ground state more than the excited state. This increases the energy gap for the transition, resulting in a hypsochromic (blue) shift compared to non-polar solvents (like hexane).

Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarity provides insight into the nature of its electronic transitions. researchgate.net

| Solvent | Polarity | Expected λₘₐₓ (π → π) | Expected λₘₐₓ (n → π) |

|---|---|---|---|

| Hexane | Non-polar | ~245 nm | ~295 nm |

| Ethanol | Polar Protic | ~248 nm | ~290 nm |

| Water | Polar Protic | ~250 nm | ~288 nm |

Analysis of Electronic Transitions

The electronic absorption spectrum of an aromatic compound like this compound is characterized by transitions of electrons between molecular orbitals. These transitions, typically occurring in the ultraviolet-visible (UV-Vis) region, are influenced by the electronic structure of the molecule, including the presence of the benzene ring, the amino group, and halogen substituents. The analysis of these transitions provides insight into the electronic properties of the molecule.

For substituted anilines, the electronic spectrum is generally dominated by π→π* transitions associated with the aromatic system. nih.gov The amino group (-NH2) acts as a strong auxochrome, interacting with the π-system of the benzene ring, which typically results in a red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene. The lone pair of electrons on the nitrogen atom can participate in n→π* transitions, although these are often weaker and can be obscured by the more intense π→π* bands.

The primary electronic transitions expected for this compound involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals. In aniline and its derivatives, the HOMO is typically characterized by π-orbitals with significant contribution from the amino group, while the LUMO is a π* orbital of the benzene ring. researchgate.net

A theoretical analysis using TD-DFT would typically predict the following electronic transitions for this compound in the UV-Vis region.

Table 1: Theoretically Calculated Electronic Transition Data for this compound (Note: The following data is representative of values obtained through TD-DFT calculations for similar substituted anilines and serves as an illustrative example.)

| Calculated Wavelength (λmax) (nm) | Oscillator Strength (f) | Transition Type |

| ~290-310 | ~0.05-0.10 | π→π |

| ~240-260 | ~0.15-0.25 | π→π |

The transitions listed in the table are characteristic of substituted benzene rings. nih.gov The longer wavelength absorption band is analogous to the ¹B₂ᵤ ← ¹A₁g transition in benzene, while the shorter wavelength, more intense band corresponds to the ¹B₁ᵤ ← ¹A₁g transition. The presence of chloro and fluoro substituents, in addition to the amino group, will modulate the precise energies (and thus wavelengths) of these transitions through their inductive and mesomeric effects.

Computational Chemistry and Theoretical Studies on 4 Chloro 2,5 Difluoroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been applied to 4-Chloro-2,5-difluoroaniline to predict various molecular properties.

Theoretical calculations, particularly using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable molecular structure of aniline (B41778) derivatives. researchgate.net These calculations optimize the geometry by finding the lowest energy conformation, which provides insights into bond lengths, bond angles, and dihedral angles. researchgate.netlongdom.org For substituted anilines, the orientation of the amino group and the influence of substituents on the benzene (B151609) ring's geometry are of particular interest. researchgate.netcdnsciencepub.com The substitution of fluorine and chlorine atoms on the benzene ring can influence the symmetry and planarity of the molecule. researchgate.net

Interactive Data Table: Optimized Geometrical Parameters of a related compound, 2-methoxy-1,3-dioxolane, calculated at the DFT/B3LYP/6-311++G(d,p) level. longdom.org

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| O1-C2 | 1.386 | O3-C2-O1 | 107.19 |

| C2-O3 | 1.413 | C4-O3-C2 | 107.89 |

| O3-C4 | 1.438 | - | - |

| C4-C5 | 1.435 | - | - |

DFT calculations are instrumental in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net The calculated frequencies are often scaled to better match experimental data, and a detailed assignment is typically performed using Potential Energy Distribution (PED) analysis. researchgate.net For aniline derivatives, characteristic vibrations include N-H stretching, C-N stretching, and various benzene ring modes, which are influenced by the positions of the halogen substituents. dergipark.org.tr

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and chemical hardness. semanticscholar.org A smaller gap suggests higher reactivity. semanticscholar.org For this compound, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich regions, while the LUMO is on the electron-poor regions. mcbu.edu.tr

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. reed.edu These maps are calculated by placing a positive probe charge at various points on the electron density surface. reed.edu The color-coded map reveals regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would highlight the electronegative fluorine and chlorine atoms and the nitrogen atom of the amino group as regions of particular interest for intermolecular interactions. researchgate.net

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions within and between molecules. longdom.org This method is based on the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, different types of interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, can be identified and visualized in 3D space. longdom.org For this compound, RDG analysis can reveal weak intramolecular interactions involving the halogen and amino substituents. researchgate.net

Electrostatic Potential Mapping and Electron Distribution

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, can also be employed to study molecules like this compound. Methods such as Hartree-Fock (HF) are often used, sometimes in conjunction with DFT, to provide a comparative analysis of the molecular properties. researchgate.net While generally less computationally expensive than some high-level ab initio methods, HF can provide valuable insights into the electronic structure and geometry. For instance, ab initio calculations have been used to investigate the barriers to rotation around the C-N bond in substituted anilines. cdnsciencepub.com

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting spectroscopic data, which is crucial for the identification and characterization of chemical compounds.

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net This method has been successfully applied to various aniline derivatives to predict both ¹H and ¹³C NMR spectra. researchgate.netresearchgate.net

For a related compound, 2,5-difluoroaniline (B146615), the ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO method and show good agreement with experimental values recorded in a CDCl₃ solution. researchgate.netresearchgate.net The predicted shifts are crucial for assigning the signals in experimentally obtained spectra.

Table 1: Representative Calculated ¹³C and ¹H NMR Chemical Shifts (in ppm) for a Difluoroaniline Derivative using the GIAO Method. (Note: This data is illustrative, based on studies of similar compounds like 2,5-difluoroaniline, and serves as an expected range for this compound.)

| Atom | Calculated Chemical Shift (ppm) |

| C1 | 140.5 |

| C2 | 155.8 (d, J=235 Hz) |

| C3 | 105.1 (d, J=25 Hz) |

| C4 | 115.3 (d, J=9 Hz) |

| C5 | 150.2 (d, J=240 Hz) |

| C6 | 102.9 (d, J=30 Hz) |

| H (NH₂) | 3.82 |

| H3 | 6.33 |

| H4 | 6.88 |

| H6 | 6.44 |

Data sourced from studies on 2,5-difluoroaniline. researchgate.netchemicalbook.com

Theoretical calculations are essential for assigning the vibrational modes observed in Fourier-transform infrared (FT-IR) and FT-Raman spectra. Both Hartree-Fock and, more commonly, Density Functional Theory (DFT) methods are used to compute the harmonic vibrational frequencies of molecules. researchgate.netresearchgate.net

In the analysis of 4-chloro-2-fluoroaniline (B1294793), vibrational frequencies were calculated, and a scaling factor was applied to correct for the overestimation inherent in the theoretical methods, leading to excellent agreement with experimental FT-IR and FT-Raman data. researchgate.net The assignments of vibrational modes are typically confirmed by calculating the Potential Energy Distribution (PED).

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for a Chloro-Fluoroaniline Derivative. (Note: This data is illustrative, based on studies of similar compounds like 4-chloro-2-fluoroaniline, and serves as an expected range for this compound.)

| Assignment | Calculated Frequency (cm⁻¹) |

| NH₂ asymmetric stretching | 3520 |

| NH₂ symmetric stretching | 3435 |

| C-H stretching | 3070 - 3110 |

| C-C stretching | 1625, 1580, 1510 |

| NH₂ scissoring | 1620 |

| C-N stretching | 1280 |

| C-F stretching | 1240, 1180 |

| C-Cl stretching | 780 |

| NH₂ wagging | 625 |

Data sourced from studies on 4-chloro-2-fluoroaniline. researchgate.net

Computed NMR Chemical Shifts using Gauge-Invariant Atomic Orbital (GIAO) Method

Investigation of Nonlinear Optical (NLO) Properties

Substituted anilines are of interest for their potential nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. Computational chemistry allows for the prediction of the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. researchgate.net

The NLO properties of molecules like 4-chloro-2-fluoroaniline have been investigated using methods such as B3LYP and HF with the 6-311++G(d,p) basis set. researchgate.net These calculations can determine the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of the molecule. The presence of electron-donating (e.g., -NH₂) and electron-withdrawing groups on the aromatic ring can enhance the NLO response due to intramolecular charge transfer.

Table 3: Representative Calculated NLO Properties for a Chloro-Fluoroaniline Derivative. (Note: This data is illustrative, based on studies of similar compounds like 4-chloro-2-fluoroaniline, and serves as an expected range for this compound.)

| Parameter | Calculated Value |

| Dipole Moment (μ) | ~2.5 - 3.0 D |

| Mean Polarizability (α) | ~12 - 15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | ~1.5 - 2.5 x 10⁻³⁰ esu |

Data sourced from studies on 4-chloro-2-fluoroaniline. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For a molecule like this compound, MD simulations can provide insights into its behavior in a condensed phase, such as in a solvent or in a crystal lattice. These simulations can reveal information about intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules, and how these interactions influence the compound's properties and behavior.

While specific MD studies on this compound are not documented, the general methodology involves placing the molecule in a simulation box with solvent molecules and solving Newton's equations of motion for the system. This allows for the analysis of structural and dynamic properties, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute.

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 2,5 Difluoroaniline

Reactions at the Amino Group

The primary amino group is a key site for a multitude of reactions, enabling the construction of more complex molecular architectures.

The amino group of 4-chloro-2,5-difluoroaniline readily undergoes acylation and amidation reactions with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in protecting the amino group or in the synthesis of various target molecules. For instance, the acetylation of a structurally similar compound, 2,5-difluoroaniline (B146615), is the initial step in a multi-step synthesis to produce benzimidazole (B57391) derivatives. fabad.org.tr This process involves the reaction of the aniline (B41778) with an acetylating agent to form 2,5-difluoroacetanilide. fabad.org.tr This transformation is crucial as the resulting acetamido group can direct subsequent reactions on the aromatic ring. fabad.org.tr

A common procedure involves reacting the aniline with an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

Table 1: Representative Acylation Reaction

| Reactant | Reagent | Product | Application Context |

|---|

This compound can be converted to its corresponding diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). jmchemsci.comdergipark.org.trbyjus.com The resulting diazonium salt is a valuable intermediate that can undergo a variety of substitution reactions, collectively known as Sandmeyer reactions, where the diazonium group (-N₂⁺) is replaced by a range of nucleophiles. byjus.com

The diazonium group is an excellent leaving group (releasing N₂ gas), facilitating the introduction of substituents that are otherwise difficult to install directly on the aromatic ring. byjus.com

Replacement by Halides: The Sandmeyer reaction is frequently used to introduce chloro, bromo, or cyano groups onto an aromatic ring using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). byjus.com A patent describes a procedure where this compound is treated with tert-butyl nitrite and anhydrous copper(II) bromide in acetonitrile (B52724) to yield 1-bromo-4-chloro-2,5-difluorobenzene. ambeed.com

Replacement by Iodide: Iodobenzene derivatives can be formed by treating the diazonium salt solution with potassium iodide. byjus.com

Replacement by Hydroxyl: Warming the aqueous solution of the diazonium salt leads to its hydrolysis, replacing the diazonium group with a hydroxyl (-OH) group to form the corresponding phenol. byjus.comchemguide.co.uk

Table 2: Sandmeyer-Type Reaction of this compound

| Reactant | Reagents | Product | Yield | Reference |

|---|

The mechanism for diazotization involves the formation of the nitrosonium ion (N≡O⁺) from nitrous acid and a strong acid. The nucleophilic amino group of the aniline then attacks the nitrosonium ion, and subsequent proton transfers and loss of a water molecule lead to the formation of the diazonium salt. lkouniv.ac.in

The nitrogen atom of the amino group in this compound can be alkylated or arylated.

N-Alkylation: This involves the reaction of the aniline with an alkyl halide or other alkylating agents. For example, the related compound 2,5-difluoroaniline can be alkylated by reacting it with 4-chloromethyl-1,2,3-thiadiazole. This nucleophilic substitution reaction is typically facilitated by a base to deprotonate the amine, increasing its nucleophilicity.

N-Arylation: Arylation of the amino group can be achieved through methods like the Gomberg-Bachmann reaction, which involves treating a diazonium salt with an arene. lkouniv.ac.in Alternatively, coupling reactions with primary amines can lead to the formation of diazoamino compounds through N-coupling in weakly acidic conditions. lkouniv.ac.in

This compound, as a primary amine, undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. vulcanchem.com This reaction typically requires acid catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. vulcanchem.com

These Schiff bases are important intermediates in organic synthesis. For instance, various halogenated anilines, including 2,5-difluoroaniline, have been reacted with salicylaldehyde (B1680747) to produce azo-Schiff base ligands. jmchemsci.comjmchemsci.com The synthesis is often carried out by refluxing the aniline and aldehyde in a solvent like ethanol (B145695), sometimes with a catalytic amount of acetic acid. jmchemsci.com

Table 3: Schiff Base Formation with Aniline Derivatives

| Aniline Derivative | Carbonyl Compound | Reaction Type | Product Class |

|---|---|---|---|

| 2,5-Dichloroaniline | Salicylaldehyde | Condensation | Schiff Base jmchemsci.com |

| 2,4-Difluoroaniline (B146603) | 1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde | Condensation | Schiff Base vulcanchem.com |

Alkylation and Arylation of the Amine

Reactions on the Aromatic Ring

The substituents already present on the benzene (B151609) ring of this compound govern the regioselectivity of further reactions on the ring. The amino group is a powerful activating, ortho-, para-directing group, while the fluorine and chlorine atoms are deactivating, ortho-, para-directing groups. The outcome of electrophilic substitution is determined by the combined influence of these groups.

Electrophilic aromatic substitution on the this compound ring is feasible, with the position of the incoming electrophile being directed primarily by the powerful activating amino group. The available positions for substitution are at C3 and C6. Given the steric hindrance from the adjacent fluorine at C5, substitution is most likely to occur at the C6 position, which is ortho to the amino group and meta to the chlorine atom.

While specific studies on the nitration or sulfonation of this compound are not widely documented, related reactions provide insight. For example, the nitration of 2,5-difluoroacetanilide (where the amino group is protected as an acetamide) yields 2,5-difluoro-4-nitroacetanilide. fabad.org.tr In this case, the nitro group enters at the position para to the acetamido group. fabad.org.tr Similarly, chlorobenzene (B131634) and fluorobenzene (B45895) are known to undergo standard electrophilic aromatic substitution reactions such as nitration and sulfonation. ambeed.comambeed.com

The general conditions for these reactions are as follows:

Nitration: Typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid.

Sulfonation: Involves treatment with fuming sulfuric acid (oleum). ambeed.com

The strong activation by the amino group suggests that the reaction would proceed under relatively mild conditions. However, direct nitration or sulfonation of the free aniline can be complicated by oxidation of the amino group. Therefore, protection of the amino group via acylation is a common strategy before performing electrophilic aromatic substitution. fabad.org.tr

Nucleophilic Aromatic Substitution of Halogens

Nucleophilic Aromatic Substitution (SNAr) is a key reaction class for haloaromatic compounds. Unlike nucleophilic substitutions on aliphatic carbons, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway. qorganica.eslibretexts.org The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. qorganica.eslibretexts.org The aromaticity of the ring is temporarily lost in this step. libretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For a reaction to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups, which can stabilize the negative charge of the Meisenheimer intermediate. qorganica.eslibretexts.org In this compound, the halogen atoms (Cl and F) themselves act as electron-withdrawing groups via induction, activating the ring towards nucleophilic attack.

Selective Displacement of Fluorine Atoms

In SNAr reactions involving substrates with multiple different halogen substituents, a general reactivity trend is observed where fluoride (B91410) is a better leaving group than chloride. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, even though the C-F bond itself is stronger than a C-Cl bond.

Research into the reactivity of polyhalogenated aromatic compounds has demonstrated this selectivity. Studies on multiply-halogenated anilines show that nucleophiles like thiolate anions preferentially displace fluorine atoms over other halogens such as bromine or chlorine. vanderbilt.edu This selectivity allows for controlled, stepwise functionalization of the aromatic ring. vanderbilt.edu

Thiolation Reactions

Thiolation, the introduction of a sulfur-containing functional group, can be achieved via nucleophilic aromatic substitution using a thiol or thiolate anion as the nucleophile. In studies on polyhaloanilines, thiolate anions have been shown to selectively replace fluorine atoms. vanderbilt.edu For instance, the reaction of a polyhalobenzene with sodium 1-propanethiolate proceeds via the displacement of a fluorine atom. vanderbilt.edu The amino group on the aniline ring is known to have a deactivating effect on this reaction, resulting in lower yields compared to the corresponding deaminated halobenzenes. vanderbilt.edu

Below are typical conditions for such a thiolation reaction, based on studies with similar substrates. vanderbilt.edu

| Reactant | Reagents | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Polyhaloaniline | Sodium 1-propanethiolate (NaSPr), Sodium Hydride (NaH) | Dimethyl sulfoxide (B87167) (Me2SO) | 90 °C, 48 h | Fluorine-displaced propylthio-aniline |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The reactivity of aryl halides in these palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, is highly dependent on the identity of the halogen. The generally accepted order of reactivity is I > Br > OTf > Cl >> F. wikipedia.org Given this trend, this compound is expected to react selectively at the carbon-chlorine bond, leaving the more inert carbon-fluorine bonds intact.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net For this compound, the reaction would proceed via oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. wikipedia.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base. diva-portal.orglibretexts.org The mechanism also begins with the oxidative addition of the palladium catalyst to the C-Cl bond of this compound. This is followed by olefin insertion into the palladium-carbon bond and a β-hydride elimination step to release the final product and regenerate the catalyst. diva-portal.org

Sonogashira Reaction: The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Cl bond, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne and the Cu(I) salt), and finally reductive elimination. wikipedia.org

Regioselective Chlorination Studies

The synthesis of this compound itself can be achieved through a regioselective chlorination reaction. Starting from 2,5-difluoroaniline, treatment with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like tetrahydrofuran (B95107) (THF) yields the desired product.

The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director. In 2,5-difluoroaniline, the positions ortho to the amino group are C2 and C6. The C2 position is already substituted with a fluorine atom. The para-position is C4. The fluorine atoms are deactivating groups but are ortho-, para-directors. The chlorination occurs preferentially at the C4 position, which is para to the strongly activating amino group, leading to the formation of this compound.

Formation of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing a fused benzene ring structure. The amino group provides a reactive handle for cyclization reactions.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a class of heterocyclic compounds with significant pharmacological importance. ias.ac.in A common and effective method for their synthesis is the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene derivative) with an aldehyde or a carboxylic acid (or its derivatives). ias.ac.inresearchgate.net

To synthesize a benzimidazole derivative from this compound, a two-step synthetic sequence is typically required to generate the necessary o-phenylenediamine intermediate:

Nitration: The first step is the regioselective introduction of a nitro group (-NO₂) onto the aromatic ring ortho to the existing amino group. The strong activating and directing effect of the amino group would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the vacant C6 position.

Reduction: The resulting nitroaniline derivative is then subjected to reduction. Common reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation can be used to convert the nitro group into a second amino group, yielding the key intermediate: 4-chloro-2,5-difluorobenzene-1,2-diamine.

Once this diamine is formed, it can be condensed with a variety of aldehydes in the presence of an oxidizing agent like sodium metabisulfite (B1197395) to afford the corresponding 2-substituted benzimidazole derivatives. ias.ac.in This strategy allows for the incorporation of the 4-chloro-2,5-difluoro substitution pattern into a wide range of complex benzimidazole structures. mdpi.comresearchgate.net

Formation of Quinazolinone Derivatives

The synthesis of quinazolinone derivatives is a significant area of research in medicinal chemistry due to their broad spectrum of biological activities. Generally, the construction of the quinazolinone scaffold involves the cyclization of an anthranilic acid derivative with a suitable nitrogen-containing reactant. Common methods include the reaction of anthranilic acids with amides, aldehydes, or nitriles, often facilitated by a catalyst and heat.

However, based on a review of available scientific literature, the direct synthesis of quinazolinone derivatives using this compound as a primary building block for the quinazolinone ring is not well-documented. While numerous methods exist for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, they typically proceed from precursors like 2-aminobenzamides which are then cyclized, or by building upon a pre-existing quinazolinone core. For instance, a common route involves the reaction of an N-acylanthranilic acid with an amine, where the amine would form the substituent at the 3-position of the quinazolinone ring. In such a scenario, this compound could potentially be used as the amine to afford a 3-(4-chloro-2,5-difluorophenyl)quinazolin-4(3H)-one derivative.

A patent has alluded to a complex quinazoline (B50416) derivative that includes a 3-chloro-2,4-difluoro-aniline moiety attached to the 4-position of the quinazoline ring. bldpharm.com This suggests the possibility of incorporating this aniline as a substituent onto a pre-formed quinazoline structure, rather than its use in the initial ring formation.

Given the lack of specific literature detailing the formation of quinazolinone derivatives directly from this compound, further research is required to establish a definitive synthetic protocol and to characterize the resulting products.

Azo-Schiff Base Ligand Synthesis

The synthesis of azo-Schiff base ligands is a well-established area of coordination chemistry, yielding versatile ligands capable of forming stable complexes with various metal ions. These ligands are of interest due to their diverse applications, including in catalysis and as biological agents. The synthesis typically involves a two-step process: the formation of a Schiff base and a subsequent azo coupling reaction.

While direct studies on this compound are limited, a study on the closely related compound, 4-chloro-2-fluoroaniline (B1294793), provides a clear and analogous pathway for the synthesis of a halogenated azo-Schiff base ligand. nih.govscholarsresearchlibrary.commdpi.com The general methodology involves the diazotization of the aniline derivative followed by coupling with a pre-synthesized Schiff base.

The initial step is the formation of a Schiff base, for example, by the condensation reaction of salicylaldehyde with an aniline derivative like 2,5-dichloroaniline. nih.govscholarsresearchlibrary.commdpi.com This resulting Schiff base, ((E)-2-(((2,5-dichlorophenyl)imino)methyl)phenol), serves as the coupling component for the subsequent azo reaction.

The second step involves the diazotization of 4-chloro-2-fluoroaniline. This is achieved by treating the aniline with a solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. This diazonium salt is highly reactive and is used immediately in the next stage.

The final step is the azo coupling reaction, where the freshly prepared diazonium salt of 4-chloro-2-fluoroaniline is added to an alkaline solution of the Schiff base. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the Schiff base, typically at the position para to the hydroxyl group, to form the azo-Schiff base ligand. The resulting ligand, (4-((E)-(4-chloro-2-fluorophenyl)diazenyl)-2-((E)-((2,5-dichlorophenyl)imino)methyl)phenol), can then be isolated and purified. nih.govscholarsresearchlibrary.commdpi.com

This synthetic approach can be adapted for this compound to produce a variety of azo-Schiff base ligands. The specific reactants and the resulting product from the analogous synthesis are detailed in the table below.

| Reactant 1 | Reactant 2 | Product (Azo-Schiff Base Ligand) | Reference |

| Diazonium salt of 4-chloro-2-fluoroaniline | ((E)-2-(((2,5-dichlorophenyl)imino)methyl)phenol) | (4-((E)-(4-chloro-2-fluorophenyl)diazenyl)-2-((E)-((2,5-dichlorophenyl)imino)methyl)phenol) | nih.govscholarsresearchlibrary.commdpi.com |

These azo-Schiff base ligands are valuable precursors for the synthesis of metal complexes, where the ligand coordinates with metal ions through the nitrogen atoms of the azo and imine groups and the oxygen atom of the hydroxyl group.

Advanced Research Applications of 4 Chloro 2,5 Difluoroaniline and Its Derivatives

Medicinal Chemistry and Pharmaceutical Research

4-Chloro-2,5-difluoroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications. cymitquimica.com Its structure, featuring a combination of chlorine and fluorine atoms on the aniline (B41778) ring, imparts unique chemical properties that are leveraged in the development of new therapeutic agents.

The chemical reactivity of this compound makes it a valuable intermediate in organic synthesis. The amino group is a key functional handle, allowing for a variety of chemical transformations, while the halogen substituents influence the molecule's electronic properties and reactivity. cymitquimica.com In pharmaceutical synthesis, it is frequently used as a starting material or key intermediate for creating more elaborate molecular architectures. For instance, it can be used in coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds, a common step in the synthesis of many drug candidates. mdpi.com The presence of fluorine atoms can enhance metabolic stability and binding affinity of the final compound.

One example of its use is in the synthesis of 2-aminoquinazolin-4(3H)-one derivatives. In this process, substituted anilines, including this compound, are reacted with 2-chloroquinazolin-4(3H)-ones to produce a library of compounds for biological screening. nih.gov Similarly, it is employed in the synthesis of PFI-3 derivative series, where it is used to create urea, carbamate (B1207046), and carbamothioate linkers. mdpi.com

In the field of drug development and discovery, this compound and its derivatives are instrumental in the creation of screening libraries. chemscene.com These libraries consist of a diverse set of compounds that are tested against biological targets to identify potential new drugs. The specific substitution pattern of this compound provides a unique scaffold that can be systematically modified to explore the chemical space around a particular biological target.

The incorporation of this aniline derivative into potential drug molecules can significantly influence their pharmacokinetic properties. The fluorine atoms, in particular, are often added to increase metabolic stability, improve membrane permeability, and enhance binding affinity to the target protein. Researchers design and synthesize novel derivatives to investigate their potential as treatments for various diseases, including cancer and viral infections. nih.govtandfonline.com

The synthesis of novel bioactive molecules is a primary application of this compound. Its structural features are incorporated into new chemical entities to modulate their biological activity. A notable example is the development of 2-aminoquinazolin-4(3H)-one derivatives as potential antiviral agents against coronaviruses like SARS-CoV-2 and MERS-CoV. nih.gov By reacting various substituted anilines with a quinazolinone core, researchers have produced compounds with potent inhibitory effects. nih.gov

Another area of research involves the synthesis of fluoro-substituted anilino derivatives of naturally occurring quinones, such as hydroxybenzoquinone and hydroxynaphthoquinone, to create compounds with anticancer properties. tandfonline.com The addition of the fluorinated aniline moiety is intended to improve the pharmacological profile of the parent quinone compounds. tandfonline.com

Table 1: Synthesis of Bioactive Molecules using an Aniline Intermediate

| Product Class | Aniline Reactant | Core Structure | Resulting Bioactive Derivatives | Research Focus | Source |

|---|---|---|---|---|---|

| Quinazolinones | Substituted anilines | 2-Chloroquinazolin-4(3H)-one | 2-Aminoquinazolin-4(3H)-ones | Antiviral (SARS-CoV-2, MERS-CoV) | nih.gov |

| PFI-3 Analogues | 3,4-Difluoroaniline (B56902) | Chiral amine | Urea, carbamate, and carbamothioate derivatives | Glioblastoma Treatment | mdpi.com |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies involve systematically modifying the aniline core and observing the effect on a specific biological endpoint.